1-Butanone, 1-(4-(3-chlorophenyl)-1-(3-(1-piperidinyl)propyl)-4-piperidinyl)-, dihydrochloride

Catalog No.
S14301263
CAS No.
62270-75-1
M.F
C23H37Cl3N2O
M. Wt
463.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butanone, 1-(4-(3-chlorophenyl)-1-(3-(1-piperidi...

CAS Number

62270-75-1

Product Name

1-Butanone, 1-(4-(3-chlorophenyl)-1-(3-(1-piperidinyl)propyl)-4-piperidinyl)-, dihydrochloride

IUPAC Name

1-[4-(3-chlorophenyl)-1-(3-piperidin-1-ium-1-ylpropyl)piperidin-1-ium-4-yl]butan-1-one;dichloride

Molecular Formula

C23H37Cl3N2O

Molecular Weight

463.9 g/mol

InChI

InChI=1S/C23H35ClN2O.2ClH/c1-2-8-22(27)23(20-9-6-10-21(24)19-20)11-17-26(18-12-23)16-7-15-25-13-4-3-5-14-25;;/h6,9-10,19H,2-5,7-8,11-18H2,1H3;2*1H

InChI Key

LLCPGHQEJAOTHZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1(CC[NH+](CC1)CCC[NH+]2CCCCC2)C3=CC(=CC=C3)Cl.[Cl-].[Cl-]

1-Butanone, 1-(4-(3-chlorophenyl)-1-(3-(1-piperidinyl)propyl)-4-piperidinyl)-, dihydrochloride is a complex organic compound characterized by its unique structure and properties. It belongs to the class of butanones, which are ketones with a four-carbon backbone. The compound features multiple functional groups, including piperidine rings and a chlorophenyl moiety, contributing to its potential biological activity. Its molecular formula is C21H23Cl2N2O2C_{21}H_{23}Cl_2N_2O_2 with a molecular weight of approximately 404.33 g/mol. The compound is known for its use in pharmacological applications, particularly in the development of antipsychotic medications.

The chemical reactivity of 1-Butanone, 1-(4-(3-chlorophenyl)-1-(3-(1-piperidinyl)propyl)-4-piperidinyl)-, dihydrochloride primarily involves nucleophilic substitution and electrophilic aromatic substitution due to the presence of the chlorophenyl group. The piperidine rings can also participate in various reactions such as:

  • Alkylation: The nitrogen atom in the piperidine can undergo alkylation reactions.
  • Acylation: The carbonyl group of the butanone can react with nucleophiles to form acyl derivatives.
  • Reduction: The compound may be reduced to form alcohols or amines under appropriate conditions.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

Research indicates that 1-Butanone, 1-(4-(3-chlorophenyl)-1-(3-(1-piperidinyl)propyl)-4-piperidinyl)-, dihydrochloride exhibits significant biological activity. It has been studied for its potential as an antipsychotic agent due to its structural similarity to known antipsychotic drugs like haloperidol. The compound interacts with dopamine receptors in the central nervous system, which is crucial for its therapeutic effects. Additionally, it may exhibit anxiolytic and sedative properties, making it a candidate for further pharmacological exploration.

The synthesis of 1-Butanone, 1-(4-(3-chlorophenyl)-1-(3-(1-piperidinyl)propyl)-4-piperidinyl)-, dihydrochloride typically involves several steps:

  • Formation of the Piperidine Ring: Starting materials containing chlorophenyl and piperidine groups are reacted under basic conditions to form the piperidine derivatives.
  • Alkylation: The piperidine derivative is then alkylated with a suitable alkyl halide to introduce the butanone moiety.
  • Chlorination: Chlorination reactions may be employed to introduce chlorine atoms at specific positions on the phenyl ring.
  • Salt Formation: The final step involves converting the free base into its dihydrochloride salt form for improved solubility and stability.

These synthetic routes require careful control of reaction conditions to yield high-purity products.

1-Butanone, 1-(4-(3-chlorophenyl)-1-(3-(1-piperidinyl)propyl)-4-piperidinyl)-, dihydrochloride has several applications:

  • Pharmaceutical Development: Primarily researched as a potential antipsychotic drug.
  • Research Tool: Used in studies investigating dopamine receptor interactions and neuropharmacology.
  • Chemical Intermediate: Serves as an intermediate in synthesizing other pharmacologically active compounds.

Interaction studies have revealed that this compound interacts predominantly with dopamine D2 receptors, similar to other antipsychotic agents. These interactions can lead to both therapeutic effects and side effects commonly associated with dopamine antagonism. Further studies are needed to explore its binding affinity and selectivity compared to existing medications.

Several compounds share structural similarities with 1-Butanone, 1-(4-(3-chlorophenyl)-1-(3-(1-piperidinyl)propyl)-4-piperidinyl)-, dihydrochloride. Notable examples include:

Compound NameChemical StructureUnique Features
HaloperidolC21H23ClN2O2Established antipsychotic; strong D2 receptor antagonist
LoperamideC29H33ClN2O2Opioid receptor agonist; used primarily for diarrhea treatment
ButyrophenoneC10H11ClOFirst-generation antipsychotic; less potent than newer agents

These compounds highlight the diversity within this chemical class while emphasizing the unique structural elements present in 1-Butanone, 1-(4-(3-chlorophenyl)-1-(3-(1-piperidinyl)propyl)-4-piperidinyl)-, dihydrochloride that may contribute to its distinct pharmacological profile.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

462.197147 g/mol

Monoisotopic Mass

462.197147 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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